N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]propanamide
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Overview
Description
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]propanamide is a compound that belongs to the class of amidoalkyl-2-naphthol derivatives.
Preparation Methods
The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]propanamide typically involves the reaction of 2-hydroxynaphthalene-1-carbaldehyde with 4-methylphenylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Scientific Research Applications
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is primarily due to its ability to scavenge free radicals through hydrogen atom transfer and sequential proton loss electron transfer mechanisms . Additionally, its enzyme inhibitory activity is attributed to its binding to the active sites of enzymes, thereby preventing substrate access and subsequent catalysis .
Comparison with Similar Compounds
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]propanamide can be compared with other similar compounds such as:
N-[(2-hydroxynaphthalen-1-yl)methyl]acetamide: This compound also exhibits antioxidant and antimicrobial activities but differs in its structural features and specific applications.
(E)-N′-[(2-hydroxynaphthalen-1-yl)methylene]-2-phenylacetohydrazide:
(S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl)propanamide: A naproxen derivative with significant intermolecular hydrogen bonds, used in medicinal chemistry.
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-3-19(24)22-21(16-10-8-14(2)9-11-16)20-17-7-5-4-6-15(17)12-13-18(20)23/h4-13,21,23H,3H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMABQGDBVSPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=C(C=C1)C)C2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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